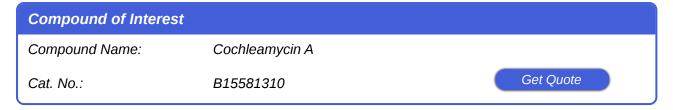


In-Depth Technical Guide: Cochleamycin A from Streetomyces sp. DT136

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cochleamycin A**, a potent antitumor antibiotic produced by the actinomycete Streptomyces sp. DT136. This document details the biological activities, biosynthetic pathway, and generalized protocols for the cultivation of the producing organism and the subsequent extraction and purification of the compound.

Core Compound Data: Cochleamycin A

Cochleamycin A is a polyketide antibiotic with significant cytotoxic activity against various tumor cell lines. It belongs to a group of related compounds including Cochleamycins A2, B, and B2, all produced by Streptomyces sp. DT136.[1] The complex tetracyclic ether structure of **Cochleamycin A** has been the subject of several total synthesis studies.[1]

Biological Activity: In Vitro Cytotoxicity

Cochleamycin A has demonstrated potent inhibitory activity against a range of human tumor cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.



Cell Line	Cancer Type	IC50 (μg/mL)
P388	Murine Leukemia	1.6[2][3]
HL60	Human Promyelocytic Leukemia	14.0[2]
K562	Human Chronic Myelogenous Leukemia	6.2[2]
COLO205	Human Colon Adenocarcinoma	16.5[2]
HT29	Human Colon Adenocarcinoma	19.1[2]

In addition to its antitumor properties, **Cochleamycin A** also exhibits antimicrobial activity against Gram-positive bacteria.[2][3]

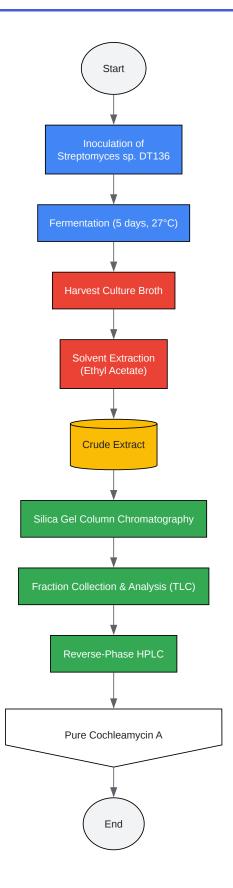
Biosynthesis of Cochleamycin A

The biosynthesis of Cochleamycins involves a polyketide pathway. Isotopic labeling studies have revealed that the carbon skeletons of Cochleamycins A and B are derived from eight acetate units and one propionate unit.[4] An acetoxy group is introduced at C-10, which in the case of Cochleamycins A2 and B2, is replaced by an isobutyryl residue derived from valine.[4]









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- To cite this document: BenchChem. [In-Depth Technical Guide: Cochleamycin A from Streetomyces sp. DT136]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581310#cochleamycin-a-producing-organism-streptomyces-sp-dt136]

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